molecular formula C25H42O4 B5847086 methyl 3,12-dihydroxycholan-24-oate

methyl 3,12-dihydroxycholan-24-oate

Cat. No.: B5847086
M. Wt: 406.6 g/mol
InChI Key: ZHUOOEGSSFNTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,12-dihydroxycholan-24-oate is a bile acid derivative, specifically a methyl ester of 3,12-dihydroxycholan-24-oic acid. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is derived from animal bile and has been studied for its various biological activities, including its potential antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl 3,12-dihydroxycholan-24-oate typically involves the extraction of bile acids from animal sources, followed by esterification. The extraction is achieved using solvent extraction methods, where bile is mixed with chloroform and methanol, acidified, and then extracted . The crude extract is purified using column chromatography and thin-layer chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The bile is collected from animal sources, and the extraction is performed using large volumes of solvents. The purification steps are scaled up to accommodate industrial quantities, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,12-dihydroxycholan-24-oate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The hydroxyl groups can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Methyl 3,12-dihydroxycholan-24-oate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,12-dihydroxycholan-24-oate involves its interaction with cellular membranes and enzymes. As a bile acid derivative, it can emulsify fats and facilitate their absorption in the intestine. It also interacts with specific receptors and enzymes involved in lipid metabolism, influencing various biological pathways .

Comparison with Similar Compounds

    Deoxycholic acid: Another bile acid with similar emulsifying properties.

    Chenodeoxycholic acid: A bile acid with similar biological activities.

    Ursodeoxycholic acid: A bile acid used in the treatment of certain liver diseases.

Comparison: Methyl 3,12-dihydroxycholan-24-oate is unique due to its specific hydroxylation pattern and methyl ester group, which influence its solubility and biological activity. Compared to deoxycholic acid and chenodeoxycholic acid, it has distinct chemical properties that make it suitable for specific applications in research and medicine .

Properties

IUPAC Name

methyl 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOOEGSSFNTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3,12-dihydroxycholan-24-oate
Reactant of Route 2
Reactant of Route 2
methyl 3,12-dihydroxycholan-24-oate
Reactant of Route 3
Reactant of Route 3
methyl 3,12-dihydroxycholan-24-oate
Reactant of Route 4
methyl 3,12-dihydroxycholan-24-oate
Reactant of Route 5
methyl 3,12-dihydroxycholan-24-oate
Reactant of Route 6
Reactant of Route 6
methyl 3,12-dihydroxycholan-24-oate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.